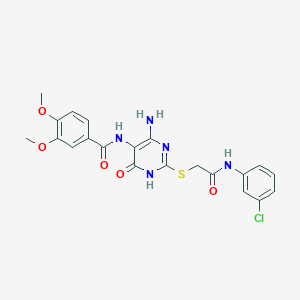![molecular formula C14H16F3N3O B2721092 N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 383148-70-7](/img/structure/B2721092.png)
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, commonly known as TFB-TBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
TFB-TBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, TFB-TBA has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases. In biochemistry, TFB-TBA has been used as a tool to study the structure and function of proteins. In pharmacology, TFB-TBA has been used to investigate the mechanism of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
TFB-TBA is a potent inhibitor of protein-protein interactions and has been shown to bind to the hydrophobic pockets of target proteins, disrupting their function. This mechanism of action makes TFB-TBA a valuable tool for studying protein-protein interactions and for developing drugs that target these interactions.
Biochemical and Physiological Effects
TFB-TBA has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. These effects make TFB-TBA a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
TFB-TBA has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, TFB-TBA also has some limitations, including its relatively high cost and limited availability.
Future Directions
There are many future directions for research on TFB-TBA, including the development of new synthetic methods for TFB-TBA and its analogs, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its mechanism of action and physiological effects. Additionally, TFB-TBA could be used as a tool to study protein-protein interactions in various biological systems, including in vitro and in vivo models.
Synthesis Methods
TFB-TBA can be synthesized through a multistep process that involves the reaction of 2-(trifluoromethyl)-1H-benzimidazole with tert-butylamine and acetic anhydride. The resulting product is then purified through recrystallization to obtain TFB-TBA in its pure form.
properties
IUPAC Name |
N-tert-butyl-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O/c1-13(2,3)19-11(21)8-20-10-7-5-4-6-9(10)18-12(20)14(15,16)17/h4-7H,8H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRFPWQJSJXEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

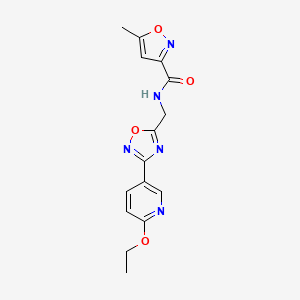
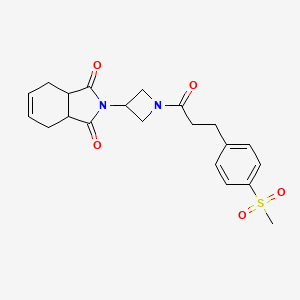
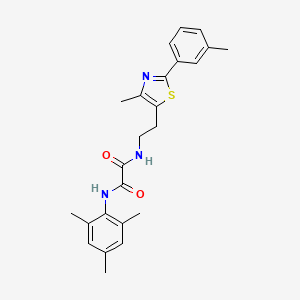

![Tert-butyl N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B2721017.png)
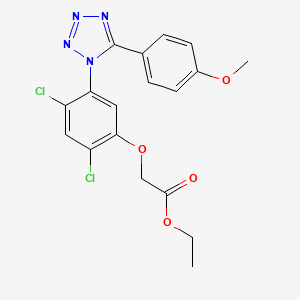
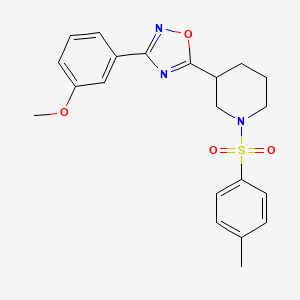


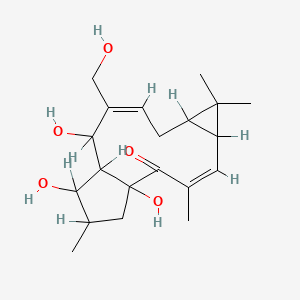
![(6-Ethoxypyridin-3-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2721025.png)


